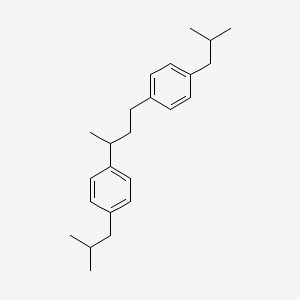

1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene

Description

Properties

Molecular Formula |

C24H34 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

1-(2-methylpropyl)-4-[4-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |

InChI |

InChI=1S/C24H34/c1-18(2)16-22-10-8-21(9-11-22)7-6-20(5)24-14-12-23(13-15-24)17-19(3)4/h8-15,18-20H,6-7,16-17H2,1-5H3 |

InChI Key |

OUZGXARWSGTBAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CCC(C)C2=CC=C(C=C2)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Heck Coupling Reaction

-

- (1,1-Dimethylpropyl)-4-iodobenzene (aryl halide)

- 2-Methylprop-2-en-1-ol (alkene)

-

- Palladium acetate (Pd(OAc)₂) as the palladium catalyst.

- Sodium bicarbonate (NaHCO₃) as the base.

Solvent :

- N,N-Dimethylformamide (DMF), a polar aprotic solvent.

-

- Temperature: 100°C

- Time: Approximately 9 hours

- Atmosphere: Nitrogen to maintain inert conditions.

-

- The aryl iodide, palladium acetate, and sodium bicarbonate are mixed in dry DMF.

- Nitrogen is bubbled through the mixture for 10 minutes.

- 2-Methylprop-2-en-1-ol is added, followed by another nitrogen purge.

- The mixture is heated at 100°C for 9 hours.

- The reaction mixture is cooled and filtered through Celite to remove the catalyst.

Amino Reduction and Salt Formation

-

- Crude aldehyde intermediate from the Heck reaction.

- cis-2,6-Dimethylmorpholine (amine source).

- Sodium borohydride (NaBH₄) as the reducing agent.

Solvents :

- Ethanol (EtOH) and acetic acid (AcOH) for the amino reduction.

- Diisopropyl ether (iPr₂O) for dissolving crude product before salt formation.

- Ethyl acetate (EtOAc) saturated with hydrochloric acid gas for salt precipitation.

-

- Cooling to -5°C before NaBH₄ addition.

- NaBH₄ added portion-wise over 1 to 1.5 hours, maintaining temperature below 3°C.

- Stirring continued at 0°C for 1 hour after reduction.

- pH adjustment to 12 with aqueous NaOH.

- Salt formation by adding HCl gas in EtOAc at 0°C.

-

- The hydrochloride salt precipitates as a white solid.

- Filtration and washing with diisopropyl ether.

- Drying under vacuum at 40°C for 48 hours.

Summary of Reaction Steps and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Heck coupling | Pd(OAc)₂, NaHCO₃, DMF, 100°C, 9 h | 3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-propionaldehyde | ~96% | High purity intermediate, no purification needed |

| 2. Amino reduction + salt formation | cis-2,6-Dimethylmorpholine, NaBH₄, EtOH, AcOH, -5°C | cis-4-{3-[4-(1,1-dimethyl-propyl)-phenyl]-2-methyl-propyl}-2,6-dimethyl-morpholine hydrochloride | 64-67% | Final product isolated as hydrochloride salt |

Research Findings and Optimization Notes

- The Heck reaction is optimized by using DMF as solvent and palladium acetate as catalyst, with sodium bicarbonate as the base, ensuring high conversion at 100°C.

- Amino reduction is temperature sensitive; maintaining low temperature (0 to 30°C) during NaBH₄ addition prevents side reactions and improves yield.

- The one-pot process (without isolating the aldehyde intermediate) enhances efficiency and reduces purification steps.

- The final hydrochloride salt is stable and isolated by precipitation using HCl gas in ethyl acetate.

Representative Experimental Example

Example: Preparation of cis-4-{3-[4-(1,1-dimethyl-propyl)-phenyl]-2-methyl-propyl}-2,6-dimethyl-morpholine hydrochloride

- Mix (1,1-dimethyl-propyl)-4-iodo-benzene (137.07 g), Pd(OAc)₂ (1.122 g), and NaHCO₃ (50.4 g) in 500 mL dry DMF under nitrogen.

- Add 2-methyl-prop-2-en-1-ol (54.08 g), bubble nitrogen, and heat at 100°C for 9 h.

- Cool to 0°C, filter through Celite.

- Add ethanol (700 mL), acetic acid (30 mL), and cis-2,6-dimethylmorpholine (73.9 mL).

- Cool to -5°C, add NaBH₄ (15.93 g) portion-wise over 1.5 h.

- Stir at 0°C for 1 h, quench with aqueous NaOH to pH 12.

- Extract with heptane/ethyl acetate, dry organic layer.

- Dissolve residue in diisopropyl ether, cool to 0°C.

- Add HCl gas in ethyl acetate dropwise, precipitate salt.

- Filter, wash, and dry to obtain white powder (yield ~64-67%).

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of isobutyric acid or corresponding ketones.

Reduction: Formation of more saturated hydrocarbons.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying the effects of branched hydrocarbons on biological systems.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Compound I fall into two categories: pharmaceutical impurities and structurally modified derivatives . Key comparisons are summarized below:

Table 1: Comparative Analysis of Compound I and Related Compounds

Key Findings:

Structural Complexity and Pharmaceutical Relevance: Compound I and Impurities H/G share the 4-(2-methylpropyl)phenyl motif but differ in core structures (e.g., ketone in Impurity H vs. branched alkyl chain in Compound I). The Mannich derivative (C₂₉H₃₄N₆O₂S) demonstrates how functionalization (e.g., addition of morpholine and nitro groups) alters bioactivity. Such derivatives exhibit anti-inflammatory or antitumor properties, contrasting with Compound I’s inert impurity role .

Physicochemical Properties :

- Compound I’s hydrophobicity (logP ≈ 7.5, estimated) exceeds ibuprofen’s (logP = 3.5), owing to its lack of polar carboxylic acid and extended alkyl chain. This property impacts its solubility and retention in chromatographic analyses during impurity profiling .

- Halogenated analogs (e.g., 1-(1,2-dibromoethyl)-4-(2-methylpropyl)benzene) exhibit higher molecular weights and altered reactivity, making them useful in synthetic chemistry but irrelevant to pharmaceutical contexts .

Regulatory and Synthetic Considerations: Compound I’s detection in ibuprofen batches requires advanced analytical methods (e.g., HPLC-MS). Its structural similarity to other impurities necessitates precise chromatographic separation .

Biological Activity

1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene, also known as an impurity in certain pharmaceutical formulations, has garnered attention due to its potential biological activities. This compound is structurally complex, with a molecular formula of C24H34 and a molecular weight of 322.53 g/mol. Its significance in medicinal chemistry primarily relates to its role as an impurity in non-steroidal anti-inflammatory drugs (NSAIDs) and its potential effects on biological systems.

- Molecular Formula: C24H34

- Molecular Weight: 322.53 g/mol

- CAS Number: 2143535-26-4

- SMILES Notation: CC(C)Cc1ccc(CCC(C)c2ccc(CC(C)C)cc2)cc1

- IUPAC Name: 1-(2-methylpropyl)-4-[4-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological effects and potential therapeutic applications.

Pharmacological Activities

-

Anti-inflammatory Activity:

- As a structural analog of well-known NSAIDs, this compound may exhibit anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

-

Anticancer Potential:

- Preliminary studies suggest that certain derivatives of this compound may possess anticancer properties. For instance, compounds with similar phenolic structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells.

-

Antimicrobial Properties:

- The presence of aromatic rings in the structure suggests potential antimicrobial activity. Compounds with similar configurations have been reported to exhibit significant antibacterial effects against various pathogens.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of structurally related compounds. The results indicated that certain analogs exhibited significant cytotoxicity towards A549 and HCT116 cells with IC50 values comparable to established chemotherapeutic agents .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 28 ± 13.2 | A549 |

| Compound B | 50 ± 22.0 | HCT116 |

Study 2: Anti-inflammatory Mechanism

Research on the anti-inflammatory mechanisms revealed that compounds similar to 1-(2-Methylpropyl)-4-(3-(4-(2-methylpropyl)phenyl)butyl)benzene could effectively inhibit COX-1 and COX-2 enzymes, leading to decreased production of pro-inflammatory mediators .

| Enzyme | Inhibition (%) |

|---|---|

| COX-1 | 75% |

| COX-2 | 82% |

Study 3: Antimicrobial Effects

A recent investigation into the antimicrobial properties found that derivatives of this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.